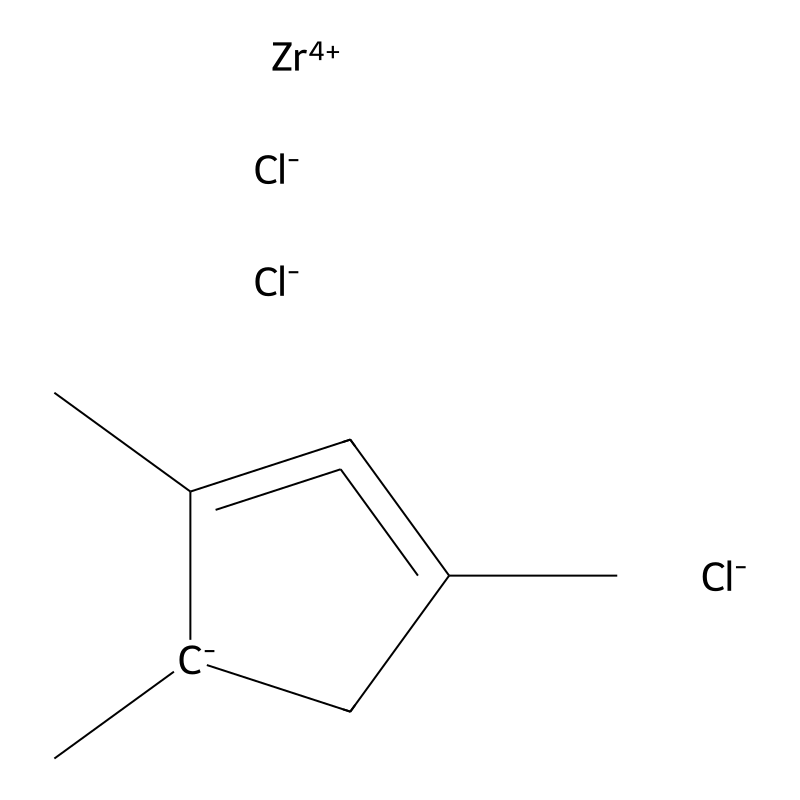1,2,4-Trimethylcyclopentadienyl zirconium trichloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organometallic Catalyst
1,2,4-Trimethylcyclopentadienyl zirconium trichloride (CpZrCl3) is a metallocene compound, a type of organometallic complex. Due to the presence of the cyclopentadienyl ring (Cp) and three chloride ligands, Cp*ZrCl3 can act as a catalyst in various organic reactions. Its ability to activate small molecules and control reaction stereochemistry makes it valuable in research on polymerization reactions, olefin metathesis, and organic synthesis.
Here are some specific examples of its use as a catalyst:
- Ring-Opening Metathesis Polymerization (ROMP): Cp*ZrCl3 can be used as a catalyst for ROMP, a polymerization technique that allows for the creation of well-defined polymers from cyclic olefins.
- Olefin Metathesis: This compound can also catalyze olefin metathesis reactions, which involve the rearrangement of carbon-carbon double bonds in alkenes. This technique is useful for the synthesis of complex organic molecules.
Precursor for Functional Organozirconium Compounds
Cp*ZrCl3 serves as a versatile precursor for the synthesis of other functional organozirconium compounds. The three chloride ligands can be readily substituted with other organic groups, allowing for the creation of tailored catalysts or reagents for specific applications.
For instance, Cp*ZrCl3 can be reacted with Grignard reagents or organolithium compounds to introduce various organic functionalities, leading to new organozirconium complexes with diverse properties []. These functionalized complexes can then be employed in various research areas, including organic catalysis, material science, and coordination chemistry.








